GW501516 is a synthetic, selective PPARδ agonist initially developed by GlaxoSmithKline. [, ] PPARδ belongs to the nuclear receptor superfamily and plays a crucial role in regulating lipid and glucose metabolism. [, ] GW501516 exerts its effects by binding to and activating PPARδ, leading to changes in gene expression related to energy metabolism and various cellular processes. [, , , ]
Endurobol is synthesized using combinatorial chemistry and structure-based drug design techniques. The synthesis involves several key steps:
The specific conditions such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity but are often proprietary information not disclosed in public literature .
Endurobol's molecular structure features a complex arrangement that includes:
The structural formula can be represented as follows:
Endurobol participates in several chemical reactions primarily related to its interaction with biological targets:
Endurobol functions as a selective agonist for PPARδ, which plays a crucial role in regulating lipid metabolism and energy homeostasis:
Endurobol exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Despite its abandonment for clinical use due to safety concerns, Endurobol has been studied for various applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: